Cas no 89438-91-5 (1,11,21-Triazacyclotriacontane, 1,11,21-tris[(4-methylphenyl)sulfonyl]-)

1,11,21-Triazacyclotriacontane, 1,11,21-tris[(4-methylphenyl)sulfonyl]- structure
89438-91-5 structure
Product Name:1,11,21-Triazacyclotriacontane, 1,11,21-tris[(4-methylphenyl)sulfonyl]-
CAS No:89438-91-5
MF:C48H75N3O6S3
MW:886.320610284805
CID:600784
PubChem ID:71324210
Update Time:2025-04-19

1,11,21-Triazacyclotriacontane, 1,11,21-tris[(4-methylphenyl)sulfonyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,11,21-Triazacyclotriacontane, 1,11,21-tris[(4-methylphenyl)sulfonyl]-
    • 1,11,21-tris-(4-methylphenyl)sulfonyl-1,11,21-triazacyclotriacontane
    • 1,11,21-Tris(4-methylbenzene-1-sulfonyl)-1,11,21-triazacyclotriacontane
    • 89438-91-5
    • DTXSID40753705
    • Inchi: 1S/C48H75N3O6S3/c1-43-25-31-46(32-26-43)58(52,53)49-37-19-13-7-4-9-15-21-39-50(59(54,55)47-33-27-44(2)28-34-47)41-23-17-11-6-12-18-24-42-51(40-22-16-10-5-8-14-20-38-49)60(56,57)48-35-29-45(3)30-36-48/h25-36H,4-24,37-42H2,1-3H3
    • InChI Key: IRBDCXKFCCUBBI-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(N1CCCCCCCCCN(CCCCCCCCCN(CCCCCCCCC1)S(C1C=CC(C)=CC=1)(=O)=O)S(C1C=CC(C)=CC=1)(=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 885.48180064g/mol
  • Monoisotopic Mass: 885.48180064g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 60
  • Rotatable Bond Count: 6
  • Complexity: 1250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 12.8
  • Topological Polar Surface Area: 137Ų
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